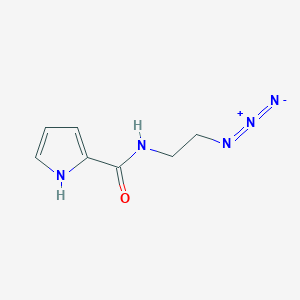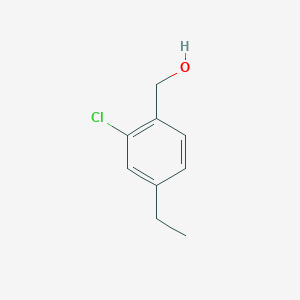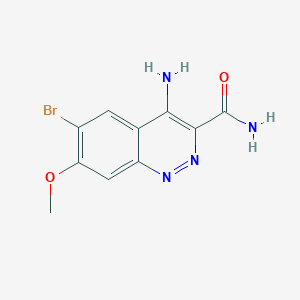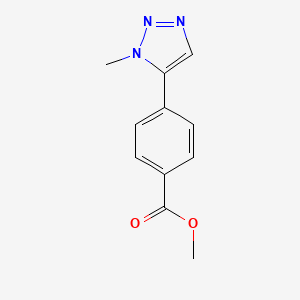
(2R)-2-(biphenyl-4-yloxy)propanoic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-Biphenylyloxy)propionic acid ethyl ester is an organic compound with a complex structure that includes a biphenyl group attached to a propionic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Biphenylyloxy)propionic acid ethyl ester typically involves the esterification of ®-2-(4-Biphenylyloxy)propionic acid. The reaction can be carried out using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Biphenylyloxy)propionic acid ethyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-Biphenylyloxy)propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: ®-2-(4-Biphenylyloxy)propionic acid.
Reduction: ®-2-(4-Biphenylyloxy)propanol.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
®-2-(4-Biphenylyloxy)propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of ®-2-(4-Biphenylyloxy)propionic acid ethyl ester involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(4-Biphenylyloxy)propionic acid
- (S)-2-(4-Biphenylyloxy)propionic acid ethyl ester
- 2-(4-Biphenylyloxy)acetic acid ethyl ester
Uniqueness
®-2-(4-Biphenylyloxy)propionic acid ethyl ester is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the biphenyl group also imparts distinct chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H18O3 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
ethyl (2R)-2-(4-phenylphenoxy)propanoate |
InChI |
InChI=1S/C17H18O3/c1-3-19-17(18)13(2)20-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
JVGMRMRSDREMMP-CYBMUJFWSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl N-[4-(2-hydroxyethyl)phenyl]aminoacetate](/img/structure/B8317568.png)







